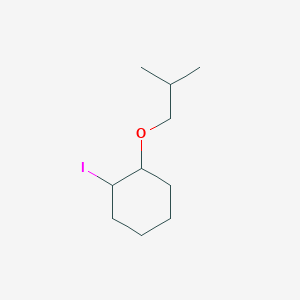![molecular formula C20H14FN7 B13075676 N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-29-1](/img/structure/B13075676.png)
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that features a unique combination of triazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration to form the triazole ring . The pyridine ring can be synthesized through a Pd-catalyzed intramolecular C-H functionalization reaction . The final step involves coupling the triazole and pyridine intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium . This method is both economic and potentially viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions often involve the use of microwave irradiation, Pd-catalysis, and recyclable reaction media such as polyethylene glycol .
Major Products
The major products formed from these reactions include various substituted triazoles and pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation, leading to apoptosis in cancer cells . The triazole and pyridine rings play a crucial role in binding to these molecular targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives such as:
Uniqueness
What sets N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine apart is its unique combination of triazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
1202619-29-1 |
|---|---|
Molecular Formula |
C20H14FN7 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
8-(3-fluorophenyl)-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C20H14FN7/c21-15-4-1-3-14(11-15)17-5-2-10-28-19(17)25-20(27-28)24-16-8-6-13(7-9-16)18-22-12-23-26-18/h1-12H,(H,24,27)(H,22,23,26) |
InChI Key |
QHYAVQXSXJQSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC=C(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
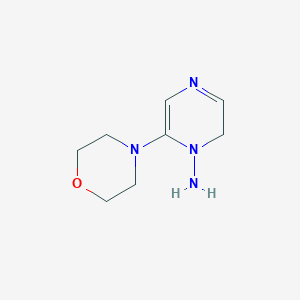
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
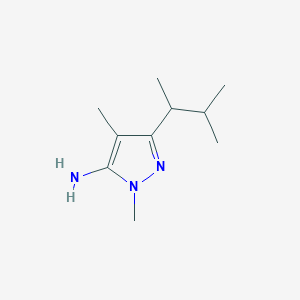
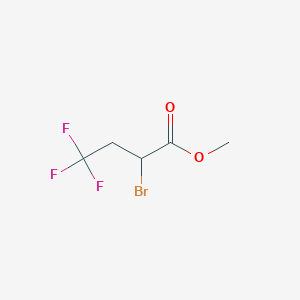





![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
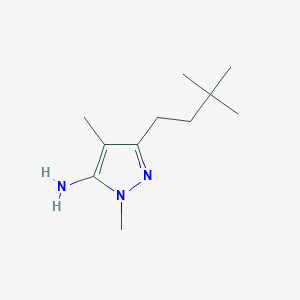
![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
